2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Scientific Research Applications
Antibacterial Properties Related derivatives, including 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, were synthesized and demonstrated significant antibacterial activity (Ramalingam et al., 2019). The synthesis process and the antibacterial properties of similar compounds are well documented, indicating their potential use in treating bacterial infections.
Antimicrobial and Antioxidant Agents Compounds bearing structural similarities, such as benzodiazepines with benzimidazole/benzothiazole and indole moieties, were synthesized and exhibited potent antimicrobial and antioxidant activities (Naraboli & Biradar, 2017). These compounds showed promising results against various bacteria and fungi, and some also demonstrated very good antioxidant activity, highlighting their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell signaling, growth metabolism, and apoptosis.
Biochemical Pathways
The compound’s interaction with GSK-3β can affect multiple biochemical pathways. GSK-3β is involved in the Wnt/β-catenin signaling pathway, insulin signaling, and the regulation of glycogen synthesis. By modulating the activity of GSK-3β, the compound can potentially influence these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context of its use. For instance, in the context of cancer treatment, modulation of GSK-3β activity can influence cell proliferation, survival, and apoptosis . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of the environment, while its efficacy could be influenced by interactions with other molecules present in the system.
: DrugBank Online : Molecular Diversity
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-25-16-5-3-15(4-6-16)22-19(24)12-28-20-21-8-9-23(20)11-14-2-7-17-18(10-14)27-13-26-17/h2-10H,11-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZVGVPMIHXFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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